Diisopropyl dichloromalonate

Environmental Toxicology Agrochemical Degradation Bioconcentration

Diisopropyl dichloromalonate (CAS 174300-34-6) is a gem-dichloro dicarbonyl compound belonging to the class of halogenated malonic acid diesters. It is a lipophilic liquid characterized by two chlorine atoms on the central malonate carbon and two isopropyl ester groups.

Molecular Formula C9H14Cl2O4
Molecular Weight 257.11 g/mol
CAS No. 174300-34-6
Cat. No. B068401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiisopropyl dichloromalonate
CAS174300-34-6
Molecular FormulaC9H14Cl2O4
Molecular Weight257.11 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)C(C(=O)OC(C)C)(Cl)Cl
InChIInChI=1S/C9H14Cl2O4/c1-5(2)14-7(12)9(10,11)8(13)15-6(3)4/h5-6H,1-4H3
InChIKeyCRIXFUQTKUGSBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diisopropyl Dichloromalonate (CAS 174300-34-6): A Specialized Gem-Dichloro Malonate Ester for Environmental Fate and Synthetic Chemistry Research


Diisopropyl dichloromalonate (CAS 174300-34-6) is a gem-dichloro dicarbonyl compound belonging to the class of halogenated malonic acid diesters [1]. It is a lipophilic liquid characterized by two chlorine atoms on the central malonate carbon and two isopropyl ester groups . While recognized as a synthetic building block for complex heterocycles and agrochemical analogs, its primary documented significance lies in its role as a terminal degradation product of the fungicide isoprothiolane, a process that generates a suite of diisopropyl malonate derivatives with distinct environmental behaviors .

Why Diisopropyl Dichloromalonate Cannot Be Substituted by Simpler Dichloromalonate or Chloromalonate Esters


Generic substitution among dichloromalonate esters is precluded by critical differences in their physicochemical and biological profiles. The isopropyl ester moiety in diisopropyl dichloromalonate confers higher lipophilicity (Log P-ow = 3.44) compared to its mono-chlorinated analog diisopropyl chloromalonate (Log P-ow = 2.45) and the parent fungicide isoprothiolane (Log P-ow = 3.16), which directly dictates its bioaccumulation potential and environmental partitioning [1]. Furthermore, the diisopropyl ester exhibits a significantly higher boiling point (257.1 °C at 760 mmHg) than the diethyl (230.0 °C at 760 mmHg) and dimethyl (189.1 °C at 760 mmHg) analogs, impacting purification requirements and thermal stability in synthetic applications [2][3]. These quantifiable differences in lipophilicity and thermal properties are not interchangeable, making compound-specific selection mandatory for accurate environmental modeling or reproducible synthetic procedures.

Quantitative Differentiation of Diisopropyl Dichloromalonate (CAS 174300-34-6) vs. Analogs: Lipophilicity, Excretion Kinetics, and Physicochemical Benchmarks


Environmental Fate: Superior Lipophilicity and Faster Excretion Kinetics Compared to Isoprothiolane and its Mono-Chlorinated Analog

In a comparative aquatic toxicology study, diisopropyl dichloromalonate demonstrated a Log P-ow value of 3.44, which is 0.28 units higher than the parent fungicide isoprothiolane (Log P-ow = 3.16) and 0.99 units higher than the mono-chlorinated degradation product diisopropyl chloromalonate (Log P-ow = 2.45). Correspondingly, its whole-body excretion rate constant (k) in killifish was 0.79 h⁻¹, which is 2.47 times faster than that of isoprothiolane (k = 0.32 h⁻¹) [1].

Environmental Toxicology Agrochemical Degradation Bioconcentration Aquatic Toxicology

Structural Differentiation: Two Geminal Chlorine Atoms Enable Unique Nucleophilic Substitution Pathways vs. Mono-Chlorinated Analogs

Diisopropyl dichloromalonate contains two chlorine atoms on the central malonate carbon (gem-dichloro motif), providing two electrophilic sites for sequential or tandem nucleophilic substitution reactions. In contrast, diisopropyl chloromalonate (CAS 195209-93-9) possesses only one reactive chlorine atom, and diisopropyl malonate (CAS 13195-64-7) contains none, requiring alternative and often less direct activation strategies for carbon-carbon bond formation [1].

Synthetic Organic Chemistry Heterocycle Synthesis Nucleophilic Substitution Building Blocks

Thermal Property Benchmarking: Higher Boiling Point Differentiates from Diethyl and Dimethyl Dichloromalonate Analogs

The diisopropyl ester group in diisopropyl dichloromalonate results in a significantly higher boiling point (257.1 °C at 760 mmHg) compared to its diethyl analog (230.0 °C at 760 mmHg) and its dimethyl analog (189.1 °C at 760 mmHg). This increase of approximately 27 °C and 68 °C, respectively, correlates with the increased molecular weight and reduced volatility conferred by the bulkier isopropyl groups [1][2].

Physicochemical Characterization Purification Process Chemistry Thermal Stability

Density and Molar Mass Differentiation: Impact on Reaction Stoichiometry and Handling

Diisopropyl dichloromalonate exhibits a density of 1.238 g/cm³, which is 7.0% lower than that of the diethyl analog (1.317 g/cm³) and 15.3% lower than that of the dimethyl analog (1.427 g/cm³). Furthermore, its molecular weight (257.11 g/mol) is 12.2% higher than the diethyl (229.06 g/mol) and 40.5% higher than the dimethyl analog (183.01 g/mol) [1]. These differences directly impact the calculation of molar equivalents and the volumetric measurement of reagents in large-scale or automated synthesis.

Process Chemistry Reagent Handling Stoichiometry Physical Properties

Optimal Research and Industrial Use Cases for Diisopropyl Dichloromalonate (CAS 174300-34-6) Based on Quantitative Evidence


Environmental Fate and Ecotoxicology Studies of Isoprothiolane Degradation

This compound is the definitive analytical standard and test substance for studies investigating the terminal degradation pathway of the fungicide isoprothiolane. Its quantifiably distinct Log P-ow (3.44) and fast excretion rate (k = 0.79 h⁻¹) necessitate its direct use in aquatic toxicity, bioconcentration, and environmental persistence modeling, as data from the parent compound or mono-chlorinated analog cannot be extrapolated [1].

Synthesis of Complex Heterocycles Requiring Gem-Dichloro Electrophiles

As a building block with two electrophilic centers, diisopropyl dichloromalonate is specifically suited for synthetic routes involving tandem nucleophilic substitutions to construct cyclopropane rings, functionalized heterocycles, or other molecules where a gem-dichloro moiety is required. The isopropyl esters offer a distinct steric and electronic profile compared to methyl or ethyl analogs, which can influence reaction selectivity and yield .

Agrochemical Intermediate and Impurity Profiling

In the development and quality control of isoprothiolane-based agrochemical formulations, this compound serves as a key impurity marker. Its unique physicochemical properties (boiling point of 257.1 °C, density of 1.238 g/cm³) allow for its specific identification and quantification via GC-MS or HPLC methods, distinguishing it from other potential by-products like diisopropyl malonate or diisopropyl chloromalonate .

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